molecular formula C8H12O3S B3047339 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde CAS No. 137909-90-1

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

Cat. No.: B3047339
CAS No.: 137909-90-1
M. Wt: 188.25 g/mol
InChI Key: YWROYGBRLPRPNE-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-thiaspiro[45]decane-6-carbaldehyde is a spiro compound characterized by a unique structure that includes both oxygen and sulfur atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde typically involves the formation of the spiro ring system through a series of organic reactions. One common method includes the reaction of a suitable diol with a thiol under acidic conditions to form the spiro ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted spiro compounds, depending on the nucleophile used.

Scientific Research Applications

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spiro compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the spiro ring system and the functional groups (aldehyde, oxygen, and sulfur) can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but contains a nitrogen atom instead of sulfur.

    1,4-Dioxa-8-azaspiro[4.5]decane-6-carbaldehyde: Similar structure with an aldehyde group but contains a nitrogen atom.

    1,4-Dioxa-8-thiaspiro[4.5]decane: Similar spiro structure without the aldehyde group.

Uniqueness

1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde is unique due to the presence of both oxygen and sulfur atoms within its spiro ring system, along with an aldehyde functional group. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-5-7-6-12-4-1-8(7)10-2-3-11-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWROYGBRLPRPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C12OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446790
Record name 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137909-90-1
Record name 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
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1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
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1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Reactant of Route 4
1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Reactant of Route 5
1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Reactant of Route 6
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